1,3,5-Trimethyl-2-(trimethoxymethyl)benzene
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Overview
Description
1,3,5-Trimethyl-2-(trimethoxymethyl)benzene is an organic compound with the molecular formula C13H20O3 It is a derivative of benzene, where three methyl groups and a trimethoxymethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(trimethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of mesitylene (1,3,5-trimethylbenzene) with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1,3,5-Trimethyl-2-(trimethoxymethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-(trimethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: Similar structure but lacks the trimethoxymethyl group.
1,2,3-Trimethoxy-5-methylbenzene: Similar structure with different substitution pattern.
1,3,5-Trimethylbenzene: Lacks the trimethoxymethyl group.
Uniqueness
1,3,5-Trimethyl-2-(trimethoxymethyl)benzene is unique due to the presence of both methyl and trimethoxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
13294-39-8 |
---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C13H20O3/c1-9-7-10(2)12(11(3)8-9)13(14-4,15-5)16-6/h7-8H,1-6H3 |
InChI Key |
IASFALJEMDSRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(OC)(OC)OC)C |
Origin of Product |
United States |
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